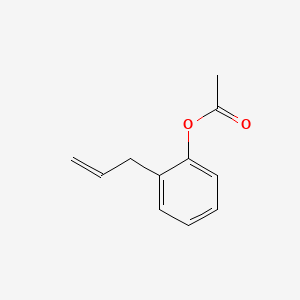

2-Allylphenyl acetate

概要

説明

Synthesis Analysis

An efficient method for the synthesis of substituted N-benzoylindole via Pd (II)-catalyzed C–H functionalization of substituted N-(2-allylphenyl)benzamide has been developed . The reaction showed a broad substrate scope (including N-acetyl and N-Ts substrates) and substituted indoles were obtained in good to excellent yields .Molecular Structure Analysis

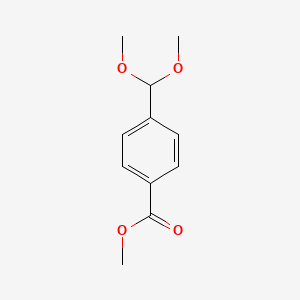

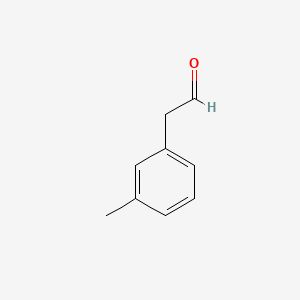

The molecular formula of 2-Allylphenyl acetate is C11H12O2 . The compound has a molecular weight of 176.21 g/mol.Chemical Reactions Analysis

Reactive distillation is a technique that combines both reaction and separation in a single unit, beneficial for equilibrium-limited reactions . This makes it a highly complex process because many parameters involved in both reaction and separation are interactive in nature .科学的研究の応用

- Application : Acetate-based ionic liquids (AcILs), which include 2-Allylphenyl acetate, have a range of applications in the field of energy and in the petrochemical industry . They display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .

- Methods : Preparation methods, with one- and two-step synthesis, are reviewed . The applications of AcILs in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties .

- Results : The dual functions of AcILs as solvents and activators for biomass dissolution are discussed, and the roles of AcILs as catalysts and reaction mediums in clean organic synthesis are highlighted .

- Application : 2-Allylphenyl acetate is used in the synthesis of functionalized indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide . This method is applied for the synthesis of key intermediate of indomethacin .

- Methods : An efficient method for synthesis of substituted N-benzoylindole via Pd(II)-catalyzed C–H functionalization of substituted N-(2-allylphenyl)benzamide has been developed . The reaction showed a broad substrate scope (including N-acetyl and N-Ts substrates) and substituted indoles were obtained in good to excellent yields .

- Results : The most distinctive feature of this method lies in the high selectivity for N-benzoylindole over benzoxazine .

Energy and Petrochemical Fields

Pharmaceutical Sciences

- Carbon Dioxide Capture Technologies

- Application : Ionic liquids (ILs), including 2-Allylphenyl acetate, are considered as new solvents or catalysts with important application value in clean processes and green synthesis . They are being used in carbon dioxide (CO2) capture technologies to minimize the impact of fossil fuel use .

- Methods : The reaction mechanisms of AcILs with acid gases are posed by means of molecular simulation and experimental characterization . AcILs as electrolytes for zinc batteries, supercapacitors, and electrodeposition are particularly introduced .

- Results : Through these methods, great efforts are being made to minimize the impact of fossil fuel use .

- Organic Synthesis

- Application : 2-Allylphenyl acetate is used in the synthesis of functionalized indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide . This method is applied for the synthesis of key intermediate of indomethacin .

- Methods : An efficient method for synthesis of substituted N-benzoylindole via Pd(II)-catalyzed C–H functionalization of substituted N-(2-allylphenyl)benzamide has been developed . The reaction showed a broad substrate scope (including N-acetyl and N-Ts substrates) and substituted indoles were obtained in good to excellent yields .

- Results : The most distinctive feature of this method lies in the high selectivity for N-benzoylindole over benzoxazine .

Safety And Hazards

The safety data sheet for a similar compound, Allyl phenyl ether, indicates that it is a combustible liquid . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . Protective clothing, gloves, eye protection, and face protection should be worn when handling the substance .

将来の方向性

Peptides as tumor-targeting carriers in peptide-drug conjugates (PDCs) offer a number of benefits . Melflufen provides a paradigm for rational PDC design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .

特性

IUPAC Name |

(2-prop-2-enylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-6-10-7-4-5-8-11(10)13-9(2)12/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUIUFBTAZTATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284481 | |

| Record name | 2-Allylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allylphenyl acetate | |

CAS RN |

4125-54-6 | |

| Record name | Phenol, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Allylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)

![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)